Superior Anti-Tubercular Potency Relative to Oxadiazole and Thiadiazole Analogs in M. tuberculosis MIC Assays
3-Bromo-1-benzothiophene 1,1-dioxide demonstrates a minimum inhibitory concentration (MIC) of 2.6 µM against Mycobacterium tuberculosis H37Rv in liquid culture under aerobic conditions, representing the most potent compound within the 3-substituted benzo[b]thiophene-1,1-dioxide series evaluated [1]. This potency exceeds that of 3-oxadiazole-substituted analogs, which display MIC values of 3–8 µM, and substantially outperforms 3-imidazole, 3-thiadiazole, and 3-thiazole derivatives, which exhibit MIC values ≥20 µM [1].
| Evidence Dimension | Antimycobacterial potency (MIC) |
|---|---|
| Target Compound Data | MIC = 2.6 µM |
| Comparator Or Baseline | 3-Oxadiazole derivatives (MIC = 3–8 µM); 3-Imidazole/thiadiazole/thiazole derivatives (MIC ≥ 20 µM) |
| Quantified Difference | Up to 3-fold improvement vs. oxadiazoles; >7.7-fold improvement vs. thiadiazoles/thiazoles |
| Conditions | M. tuberculosis H37Rv in liquid culture (7H9 medium) under aerobic conditions |
Why This Matters
The 2.6 µM MIC establishes this compound as the most potent validated starting point for anti-tubercular lead optimization, reducing downstream SAR exploration time and cost.
- [1] Chandrasekera NS, Bailey MA, Files M, Alling T, Florio SK, Ollinger J, Odingo JO, Parish T. 2014. Synthesis and anti-tubercular activity of 3-substituted benzo[b]thiophene-1,1-dioxides. PeerJ 2:e612. View Source
